molecular formula C21H17Cl2N3O3 B3881700 2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide CAS No. 5692-99-9

2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

Cat. No.: B3881700
CAS No.: 5692-99-9
M. Wt: 430.3 g/mol
InChI Key: GIHDEVCBSVPEIT-ROTLSHHCSA-N
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Description

2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide is an organic compound with a complex structure that includes dichlorobenzene, phenyl, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-aminophenylhydrazine to form an intermediate. This intermediate is then reacted with 2-methylfuran-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetrazol-1-yl)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide
  • 2,4-dichloro-N-[(1Z)-3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]benzamide

Uniqueness

2,4-dichloro-N-{3-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide is unique due to its specific structural features, such as the presence of the furan moiety and the specific arrangement of functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

N-[(Z)-1-[3-[(2,4-dichlorobenzoyl)amino]phenyl]ethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c1-12(25-26-21(28)17-8-9-29-13(17)2)14-4-3-5-16(10-14)24-20(27)18-7-6-15(22)11-19(18)23/h3-11H,1-2H3,(H,24,27)(H,26,28)/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDEVCBSVPEIT-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417059
Record name ST50913654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5692-99-9
Record name ST50913654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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